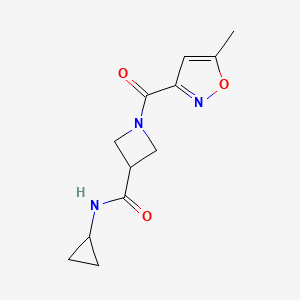

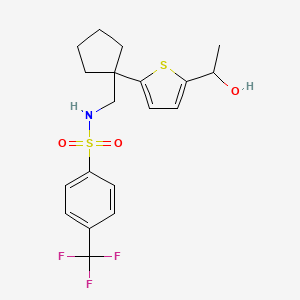

![molecular formula C21H20N4O2S B2440071 N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 946274-87-9](/img/structure/B2440071.png)

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Heterocyclic Derivative Formation

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide represents a class of compounds involved in the synthesis of new heterocyclic derivatives. These compounds serve as key intermediates for producing various tetrahydropyrimidine-2-thione derivatives and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. Such processes involve reactions with haloketones in the presence of catalysts, leading to the formation of thiophenopyrimidine and pyrimidothiazepine derivatives. These compounds are established based on elemental and spectral data, highlighting their potential in medicinal chemistry and drug discovery efforts (Fadda et al., 2013).

Microwave-Assisted Synthesis for Biological Activities

The use of microwave-assisted synthesis techniques has been explored for producing isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their valuable biological activities. This approach offers advantages in terms of higher yields and shorter reaction times compared to conventional methods. Such compounds have been prepared from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, showcasing the potential for efficient synthesis of bioactive molecules (Youssef et al., 2012).

Antimycobacterial Activity

Studies have documented the antimycobacterial properties of substituted isosteres of pyridine- and pyrazinecarboxylic acids. These compounds, synthesized and tested against Mycobacterium tuberculosis, demonstrate the chemical versatility and therapeutic potential of the core structure for developing new antimicrobial agents. The research indicates the importance of lipophilicity and cellular permeability for the activity of these compounds, providing insights into drug design strategies targeting tuberculosis (Gezginci et al., 1998).

Anticancer and Anti-5-lipoxygenase Agents

Another significant application involves the synthesis of novel pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showcase the therapeutic potential of N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide derivatives in treating cancers and inflammatory disorders, emphasizing the compound's relevance in pharmaceutical research (Rahmouni et al., 2016).

Antifungal Activity Against Phytopathogenic Fungi

The compound and its derivatives have also been explored for antifungal activities, particularly against phytopathogenic fungi. Research into pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related molecules demonstrates their potential as growth inhibitors of various fungal pathogens. This application is crucial for agricultural sciences, offering a pathway to developing new fungicides to protect crops from fungal diseases (Vicentini et al., 2007).

特性

IUPAC Name |

5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)27-24-17/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJWPVXIVZUYDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

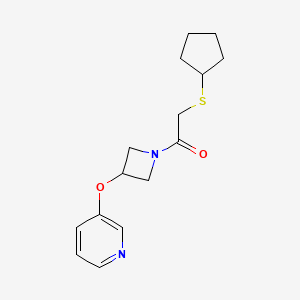

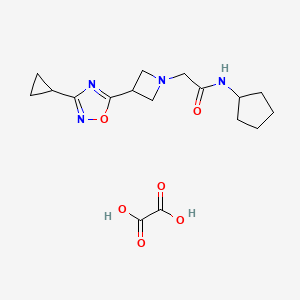

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)

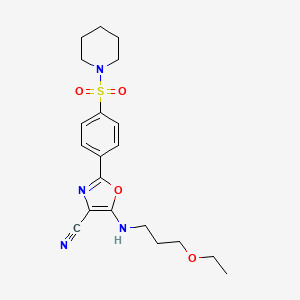

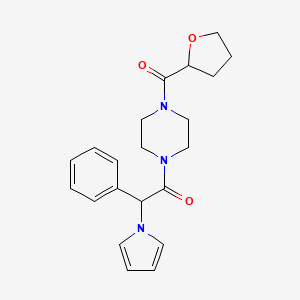

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2439993.png)

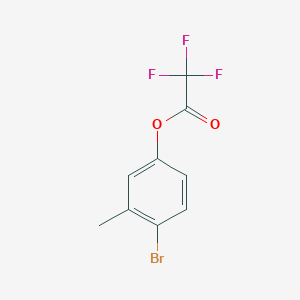

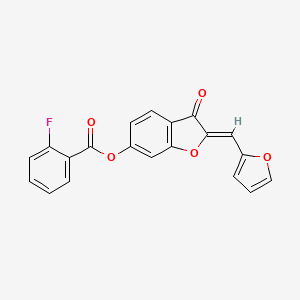

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2440000.png)

![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)

![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)